An In-depth Technical Guide to 2-Fluorobenzenesulfonyl Chloride for Advanced Research and Development
An In-depth Technical Guide to 2-Fluorobenzenesulfonyl Chloride for Advanced Research and Development
This guide provides an in-depth technical overview of 2-Fluorobenzenesulfonyl chloride, a critical reagent for researchers, chemists, and professionals in drug development. This document moves beyond basic data, offering insights into its synthesis, reactivity, applications, and safe handling, grounded in established scientific principles and field-proven applications.
Core Chemical Identity and Physicochemical Properties
2-Fluorobenzenesulfonyl chloride, also known as o-Fluorobenzenesulfonyl chloride, is a halogenated aromatic sulfonyl chloride.[1] Its unique structure, featuring a fluorine atom ortho to the sulfonyl chloride group, imparts specific reactivity and properties that are highly valued in organic synthesis. At room temperature, it typically presents as a colorless to pale yellow liquid or a low-melting solid with a pungent odor.[1][2]
The fundamental identifiers and properties of 2-Fluorobenzenesulfonyl chloride are summarized below for quick reference.
| Identifier/Property | Value |
| CAS Number | 2905-21-7[1][3][4][5][6][7] |
| Molecular Formula | C₆H₄ClFO₂S[1][3][4][6][7] |
| Molecular Weight | 194.61 g/mol [3][4][6][7] |
| Synonyms | o-Fluorobenzenesulfonyl chloride, 2-Fluorophenylsulfonyl chloride[1][4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid[1][2] |
| Melting Point | 26-30 °C[1][3][4][5] |
| Boiling Point | 246-247 °C (lit.)[1][4][5]; 143-146 °C at 15 torr[3] |
| Density | 1.47 g/mL at 25 °C[1][4][5] |
| Refractive Index (n20/D) | 1.537 (lit.)[4][5] |
| Flash Point | >110 °C (>230 °F)[1][4] |
| Sensitivity | Moisture Sensitive[2][4][8] |
Synthesis and Manufacturing Principles
The primary industrial and laboratory synthesis of 2-Fluorobenzenesulfonyl chloride does not occur naturally.[1] The most common and established method involves the chlorination of 2-fluorobenzenesulfonic acid using a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
The underlying chemistry of this transformation relies on the conversion of the sulfonic acid's hydroxyl group into a superior leaving group, which is then displaced by a chloride ion. When using thionyl chloride, the reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Caption: General workflow for the synthesis of 2-Fluorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.
-
Preparation : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Charging the Flask : Charge the flask with 2-fluorobenzenesulfonic acid.
-
Addition of Reagent : Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction may be exothermic.
-
Reaction : Heat the mixture to reflux and maintain for several hours until the evolution of gaseous byproducts ceases, indicating the reaction is complete.
-
Workup : Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification : The crude 2-Fluorobenzenesulfonyl chloride is then purified by vacuum distillation to yield the final product.
Chemical Reactivity and Strategic Applications
The synthetic utility of 2-Fluorobenzenesulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl). This group is an excellent electrophile, making it susceptible to nucleophilic attack, which results in the displacement of the chloride ion. This reactivity is the foundation of its primary applications in forming sulfonamides and sulfonate esters.[1]
Caption: Core reactivity and applications of 2-Fluorobenzenesulfonyl chloride.
A. Synthesis of Sulfonamides
The reaction with primary or secondary amines is one of the most important applications, yielding sulfonamides—a scaffold present in numerous pharmaceuticals.
-
Application in Drug Discovery : A notable example is its use in the synthesis of anthranilic acid sulfonamides which have been investigated as inhibitors of methionine aminopeptidase-2 (MetAP-2), a target for anti-angiogenic cancer therapies.
B. Synthesis of Heterocyclic Compounds
2-Fluorobenzenesulfonyl chloride serves as a precursor for various heterocyclic structures. It is particularly useful in palladium-catalyzed direct desulfitative arylation reactions.
-
Furan Derivatives : It can be used to prepare a range of furan derivatives, such as 2-(2-fluorophenyl)benzofuran and 2-butyl-5-(2-fluorophenyl)furan.[2][5]
-
Other Derivatives : It is also employed to synthesize compounds like 2-fluorobenzenesulfonamide, potassium fluorobenzene-2-sulfonate, and 1-(2-bromobenzyl)-2-(2-fluorophenyl)pyrrole.[5]
The incorporation of the 2-fluorophenyl moiety can significantly modulate the biological activity and pharmacokinetic properties of a molecule, a key strategy in modern drug design.[9]
Spectroscopic Characterization Profile
Confirming the identity and purity of 2-Fluorobenzenesulfonyl chloride relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches), typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10] Additional bands corresponding to the fluorinated aromatic ring will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) consistent with a 1,2-disubstituted benzene ring.
-
¹³C NMR : Will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and sulfonyl chloride substituents.
-
¹⁹F NMR : A single resonance will confirm the presence of the fluorine atom. Its coupling to adjacent protons (³JHF) can help confirm the ortho substitution pattern.
-
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z 194. An isotopic peak at M+2 (m/z 196) with an intensity of approximately one-third of the M⁺ peak is characteristic of the presence of a single chlorine atom.[10]
Safety, Handling, and Storage
2-Fluorobenzenesulfonyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.[3][4][11]
| Hazard Information | Details |
| GHS Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger[6] |
| Hazard Statements | H314 : Causes severe skin burns and eye damage.[1][6][11] |
| H302 (reported by some suppliers): Harmful if swallowed.[6] | |
| Precautionary Statements | P280 : Wear protective gloves/protective clothing/eye protection/face protection.[11][12] |
| P301+P330+P331 : IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11][12] | |
| P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11][12] | |
| P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12] | |
| P310 : Immediately call a POISON CENTER or doctor/physician.[12] |
Handling and Storage Protocol
-
Handling : Always handle in a well-ventilated fume hood.[13] Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[11][13] Avoid breathing vapors.[11]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly water and strong bases.[2][13] The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2] Keep the container tightly sealed and locked up.[11][12][13]
-
First Aid : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air.[11] If ingested, do not induce vomiting and seek immediate medical attention.[11][12]
Conclusion
2-Fluorobenzenesulfonyl chloride is a versatile and powerful reagent in modern organic synthesis. Its defined reactivity, coupled with the strategic importance of the 2-fluorophenyl sulfonamide motif, makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthetic applications, and stringent safety requirements is paramount for its effective and safe utilization in a research and development setting.
References
-
2-Fluorobenzenesulfonyl chloride CAS#: 2905-21-7; ChemWhat Code: 66007. [Link]
-
2-Fluorobenzenesulphonyl chloride | C6H4ClFO2S | CID 137761 - PubChem. [Link]
-
2-Fluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. [Link]
-
Fluorine in drug discovery: Role, design and case studies. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Fluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2-Fluorobenzenesulfonyl chloride | 2905-21-7 [chemicalbook.com]
- 6. 2-Fluorobenzenesulphonyl chloride | C6H4ClFO2S | CID 137761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. labproinc.com [labproinc.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. acdlabs.com [acdlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
